molecular formula C15H21NO3 B12871131 Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate CAS No. 922529-33-7

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate

Cat. No.: B12871131
CAS No.: 922529-33-7
M. Wt: 263.33 g/mol
InChI Key: ZGEQTZUUBXSOIO-LBPRGKRZSA-N
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Description

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2,5-dimethyl-4-{[(2S)-pyrrolidin-2-yl]methoxy}benzoate, with the molecular formula C15H21NO3C_{15}H_{21}NO_3 and a molecular weight of 263.33 g/mol, is a compound of interest in pharmaceutical research. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 922529-33-7
  • Purity : Typically around 95%.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as a pharmacological agent. Key areas of activity include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, similar compounds have shown promise as inhibitors of prostaglandin dehydrogenase (15-PGDH), which plays a role in regulating inflammatory responses .
  • Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties. For example, pyrrole derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
  • Neuroprotective Effects : The presence of the pyrrolidine moiety suggests potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to modulate neurotransmitter systems and protect neurons from oxidative stress .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Modulation of Inflammatory Pathways : By inhibiting enzymes like 15-PGDH, this compound may increase levels of protective prostaglandins, thereby reducing inflammation and promoting healing processes.
  • Interaction with Neurotransmitter Systems : The structural characteristics suggest that it may interact with receptors or transporters involved in neurotransmission, potentially enhancing synaptic plasticity or neuroprotection.

Case Studies and Research Findings

StudyFindings
Study on Enzyme InhibitionMethyl derivatives showed IC50 values indicating potent inhibition of 15-PGDH in vitro, suggesting potential anti-inflammatory applications .
Antibacterial Activity EvaluationSimilar compounds exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Neuroprotection in Animal ModelsPyrrolidine-containing compounds demonstrated reduced neuronal death in models of oxidative stress, implicating a protective role against neurodegeneration .

Properties

CAS No.

922529-33-7

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate

InChI

InChI=1S/C15H21NO3/c1-10-8-14(19-9-12-5-4-6-16-12)11(2)7-13(10)15(17)18-3/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1

InChI Key

ZGEQTZUUBXSOIO-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC[C@@H]2CCCN2)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(C=C1OCC2CCCN2)C)C(=O)OC

Origin of Product

United States

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